molecular formula C11H17N3O2S B2549355 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide CAS No. 1396790-55-8

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide

Cat. No. B2549355
CAS RN: 1396790-55-8
M. Wt: 255.34
InChI Key: MAJVAGHPDDPRPL-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide”, also known as HMTBa, is a sulfur-containing compound. It is structurally related to the amino acid methionine by replacement of the amine with a hydroxy group .


Synthesis Analysis

The compound is produced commercially in racemic form from acrolein by conjugate addition of methanethiol followed by formation and hydrolysis of a cyanohydrin .


Molecular Structure Analysis

The molecular formula of the compound is C15H19N3O2S. It is structurally related to the amino acid methionine by replacement of the amine with a hydroxy group .


Chemical Reactions Analysis

The biological utilization of HMTBa relies on its conversion to L-Met . In nature, the compound is also an intermediate in the biosynthesis of 3-dimethylsulfoniopropionate, precursor to natural dimethyl sulfide .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 305.4. The compound is a white solid .

Scientific Research Applications

Mechanism of Action

HMTBa is transported in the intestinal epithelium by the monocarboxylate transporter 1, after which its biological utilization relies on its conversion to L-Met .

Future Directions

HMTBa has received significant attention in the scientific community due to its unique properties and potential applications in multiple fields. It is widely used in poultry nutrition as a synthetic source of dietary methionine . Future research may focus on its potential applications in other fields.

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(16,3-6-17-2)8-14-10(15)9-7-12-4-5-13-9/h4-5,7,16H,3,6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJVAGHPDDPRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=NC=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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